molecular formula C7H4F3NO3S B349313 4-(Trifluoromethylsulphinyl)nitrobenzene CAS No. 394-60-5

4-(Trifluoromethylsulphinyl)nitrobenzene

Cat. No. B349313
CAS RN: 394-60-5
M. Wt: 239.17g/mol
InChI Key: FEEZTKJJCSPLDF-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulphinyl)nitrobenzene is a chemical compound with the molecular formula C7H4F3NO3S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethylsulphinyl)nitrobenzene consists of a benzene ring with a nitro group and a trifluoromethylsulphinyl group attached to it .

Scientific Research Applications

Electrochemical Reduction

The electrochemical reduction of nitrobenzene derivatives has been studied extensively. For instance, the reductions of nitrobenzene and 4-nitrophenol were explored using cyclic voltammetry in ionic liquids, showing the potential for electrochemical synthesis and environmental remediation processes (Silvester et al., 2006).

Nucleophilic Reactions

The nucleophilicity of sulphenate anions, generated from disulphide or sulphenate ester hydrolysis, has been demonstrated to undergo specific methylation reactions, indicating a pathway for chemical synthesis and modifications of organic molecules (Hogg & Robertson, 1979).

Advanced Oxidation Processes

In environmental applications, studies have shown that sulfate radical-based advanced oxidation processes can degrade nitrobenzene, producing various intermediates and suggesting the effectiveness of these methods in water treatment and pollution remediation (Ji et al., 2017).

Photoreduction and Grafting

Photoreduction of nitrobenzene derivatives has been researched, demonstrating their role in initiating polymerization reactions and the potential for creating new materials. Additionally, the grafting of nitrophenyl groups on surfaces without electrochemical induction presents opportunities for material modification and sensor development (Norambuena et al., 2004) (Adenier et al., 2005).

Analytical and Sensing Applications

The modification of compounds for enhanced detection responses in liquid chromatography–mass spectrometry and the potential for nitrobenzene sensing using modified 2D materials like doped MoS2 highlight the relevance of these compounds in analytical chemistry and sensor technology (Higashi et al., 2006) (Vaidyanathan et al., 2021).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethylsulphinyl)nitrobenzene is not available in the retrieved literature . It is advised to handle this compound with appropriate safety measures due to its potential hazards.

properties

IUPAC Name

1-nitro-4-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEZTKJJCSPLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylsulphinyl)nitrobenzene

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